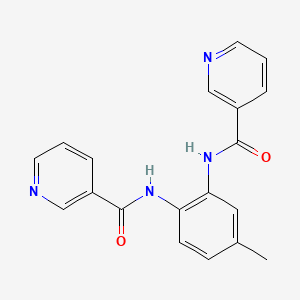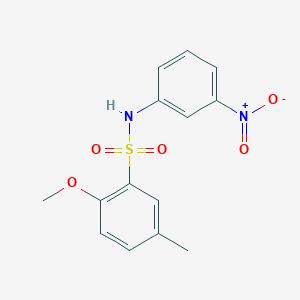
N-cyclopentyl-3-(2-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-3-(2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPNPA and is a member of the acrylamide family of compounds. CPNPA is a yellow crystalline solid that is soluble in organic solvents such as methanol and ethanol. In
作用机制
The mechanism of action of N-cyclopentyl-3-(2-nitrophenyl)acrylamide involves its ability to inhibit the activity of protein kinases. CPNPA binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups from ATP to the substrate protein. This results in the inhibition of protein kinase activity and the downstream signaling pathways that are regulated by protein kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein kinase that is targeted by the compound. CPNPA has been shown to inhibit the activity of various protein kinases such as cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and glycogen synthase kinase-3 (GSK-3). The inhibition of these protein kinases can result in various biological effects such as cell cycle arrest, apoptosis, and inhibition of inflammation.
实验室实验的优点和局限性
One of the main advantages of using N-cyclopentyl-3-(2-nitrophenyl)acrylamide in lab experiments is its potency as a protein kinase inhibitor. CPNPA has been shown to be a more potent inhibitor of protein kinases than other commonly used inhibitors such as staurosporine and roscovitine. This makes CPNPA a valuable tool for studying the role of protein kinases in various cellular processes.
One of the limitations of using CPNPA in lab experiments is its potential toxicity. CPNPA has been shown to be toxic to some cell lines at high concentrations. Therefore, careful dose-response experiments are required to determine the optimal concentration of CPNPA for each experiment.
未来方向
There are several future directions for research on N-cyclopentyl-3-(2-nitrophenyl)acrylamide. One direction is the development of more potent and selective protein kinase inhibitors based on the structure of CPNPA. Another direction is the synthesis of CPNPA derivatives with different functional groups that can modulate the activity and selectivity of the compound. Finally, the application of CPNPA and its derivatives in various biomedical applications such as drug delivery and tissue engineering is an exciting area for future research.
合成方法
The synthesis of N-cyclopentyl-3-(2-nitrophenyl)acrylamide involves the reaction of cyclopentylamine with 2-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After the completion of the reaction, the product is purified by recrystallization from a suitable solvent such as ethanol or methanol.
科学研究应用
N-cyclopentyl-3-(2-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields such as biology, chemistry, and materials science. In the field of biology, CPNPA has been used as a tool to study the activity of enzymes such as protein kinases. CPNPA is a potent inhibitor of protein kinases and has been used to study the role of protein kinases in various cellular processes such as cell division, differentiation, and apoptosis.
In the field of chemistry, CPNPA has been used as a building block for the synthesis of various compounds such as peptides and heterocyclic compounds. CPNPA has also been used as a starting material for the synthesis of other acrylamide derivatives with potential biological activity.
In the field of materials science, CPNPA has been used as a monomer for the synthesis of various polymers with potential applications in drug delivery, tissue engineering, and other biomedical applications.
属性
IUPAC Name |
(E)-N-cyclopentyl-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-14(15-12-6-2-3-7-12)10-9-11-5-1-4-8-13(11)16(18)19/h1,4-5,8-10,12H,2-3,6-7H2,(H,15,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBOPZSBZARSTP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5757059.png)
![3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)


![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)




![2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol](/img/structure/B5757138.png)

![2-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5757149.png)

